molecular formula C12H16O4 B14526252 Acetic acid;1-ethoxy-2-phenylethenol CAS No. 62415-90-1

Acetic acid;1-ethoxy-2-phenylethenol

Cat. No.: B14526252
CAS No.: 62415-90-1
M. Wt: 224.25 g/mol
InChI Key: KRFKNTQPWQJPNA-UHFFFAOYSA-N
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Description

Acetic acid-modified sludge-based biochar (ASBB) is a functional adsorbent derived from excess sludge (ES) through pyrolysis and acetic acid treatment. It is designed for efficient uranium (U(VI)) recovery from uranium-containing wastewater (UCW). ASBB exhibits enhanced physicochemical properties compared to unmodified sludge-based biochar (SBB), including increased porosity, higher surface area, and the introduction of carboxyl (-COOH) functional groups . These modifications enable ASBB to achieve rapid U(VI) adsorption (equilibrium within 5 minutes) and high removal efficiency (up to 97.8%) under optimal conditions (pH 6.0, 0.30 g/L dosage) . The mechanism involves monodentate coordination between U(VI) and surface -COO⁻ groups, coupled with physical adsorption in expanded pores .

Properties

CAS No.

62415-90-1

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

acetic acid;1-ethoxy-2-phenylethenol

InChI

InChI=1S/C10H12O2.C2H4O2/c1-2-12-10(11)8-9-6-4-3-5-7-9;1-2(3)4/h3-8,11H,2H2,1H3;1H3,(H,3,4)

InChI Key

KRFKNTQPWQJPNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis of Benzyl Acetate for 2-Phenylethanol and Acetic Acid Production

The hydrolysis of benzyl acetate to yield 2-phenylethanol and acetic acid is a cornerstone industrial method. As detailed in patents EP0004732A1, this process employs feedstocks containing ≥90% benzyl acetate, with acetic acid acting as both catalyst and co-product. The reaction proceeds under temperatures of 130–220°C, with water-to-benzyl alcohol ratios of 2:1 to 8:1. Catalyst concentrations of 0.005–0.5 mole equivalents of acetic acid per mole of benzyl acetate optimize reaction rates, particularly below 180°C.

Post-hydrolysis, phase separation isolates an organic phase (enriched with benzyl alcohol, benzyl acetate, and dibenzyl ethers) and an aqueous phase (containing acetic acid). The organic phase is directly fed into homologation reactors, while the aqueous phase undergoes distillation to recover acetic acid for reuse in acetoxylation steps. This closed-loop system minimizes waste, with dibenzyl ethers recycled to enhance yield.

Key Reaction Parameters

Parameter Range Optimal Value
Temperature 80–250°C 130–220°C
Catalyst (Acetic Acid) 0.005–0.5 eq. 0.1 eq.
Water:Benzyl Alcohol 1:1–20:1 2:1–8:1
Feedstock Purity ≥90% benzyl acetate ≥95% benzyl acetate

Homologation and Recycling of By-Products

Homologation reactions extend the carbon chain of benzyl alcohol derivatives. In the context of 2-phenylethanol production, homologation integrates recycled by-products like dibenzyl ethers. These ethers, represented by the formula $$ \text{A-O-B} $$ (where A and B are alkylene groups), are thermally cracked in homologation reactors to regenerate benzyl alcohol and benzyl acetate. This step is critical for maintaining feedstock sustainability, as up to 20% of the organic phase from hydrolysis consists of recyclable ethers.

The reactor effluent undergoes distillation to separate low-boiling components (water, acetic acid, toluene) and recover unreacted benzyl alcohol and acetate. Subsequent distillation isolates β-phenylethyl alcohol and β-phenylethyl acetate, which are further purified for downstream applications.

Grignard Reaction for 2-Phenylethanol Synthesis

The Grignard reaction between phenylmagnesium bromide and ethylene oxide is a laboratory-scale method for 2-phenylethanol synthesis. This route proceeds via nucleophilic attack of the Grignard reagent on ethylene oxide, forming an alkoxide intermediate that hydrolyzes to yield 2-phenylethanol:
$$
\text{C}6\text{H}5\text{MgBr} + (\text{CH}2\text{CH}2)\text{O} \rightarrow \text{C}6\text{H}5\text{CH}2\text{CH}2\text{OMgBr} \xrightarrow{\text{H}^+} \text{C}6\text{H}5\text{CH}2\text{CH}2\text{OH}
$$
Yields exceed 70% under anhydrous conditions, though scalability is limited by the sensitivity of Grignard reagents to moisture.

Hydrogenation of Styrene Oxide

Catalytic hydrogenation of styrene oxide offers a high-purity route to 2-phenylethanol. Using palladium or nickel catalysts, this method reduces the epoxide to the secondary alcohol:
$$
\text{C}6\text{H}5\text{CH}2\text{CH}2\text{O} + \text{H}2 \xrightarrow{\text{catalyst}} \text{C}6\text{H}5\text{CH}2\text{CH}_2\text{OH}
$$
Industrial applications favor this method for its minimal by-products and compatibility with continuous-flow reactors.

Biotransformation Using Immobilized Yeast

Biological synthesis via Saccharomyces cerevisiae converts L-phenylalanine into 2-phenylethanol through the Ehrlich pathway. This eco-friendly method operates under mild conditions (30°C, pH 5–6) and achieves yields of 2–3 g/L in fed-batch fermentations. Genetic engineering efforts aim to enhance flux through the shikimate pathway to improve productivity.

Etherification and Esterification for Derivative Synthesis

To functionalize 2-phenylethanol with ethoxy or acetate groups, etherification and esterification reactions are employed:

  • Etherification : Reaction with ethyl bromide in the presence of a base (e.g., NaOH) yields 1-ethoxy-2-phenylethanol:
    $$
    \text{C}6\text{H}5\text{CH}2\text{CH}2\text{OH} + \text{C}2\text{H}5\text{Br} \rightarrow \text{C}6\text{H}5\text{CH}2\text{CH}2\text{OCH}2\text{CH}3 + \text{HBr}
    $$
  • Esterification : Acetylation with acetic anhydride or acetyl chloride produces 2-phenylethyl acetate:
    $$
    \text{C}6\text{H}5\text{CH}2\text{CH}2\text{OH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}6\text{H}5\text{CH}2\text{CH}2\text{OCOCH}3 + \text{CH}3\text{COOH}
    $$
    Acetic acid by-products from hydrolysis steps can be repurposed here, aligning with circular chemistry principles.

Industrial-Scale Acetoxylation of Toluene

Toluene acetoxylation with acetic acid and molecular oxygen generates benzyl acetate, a precursor to 2-phenylethanol. Using 95–98% acetic acid at 150–200°C, this vapor-phase reaction achieves conversions >80%. The benzyl acetate is subsequently hydrolyzed, as described in Section 1, completing the synthesis cycle.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-ethoxy-2-phenylethenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;1-ethoxy-2-phenylethenol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;1-ethoxy-2-phenylethenol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The ethoxy-phenylethenol moiety can participate in electrophilic and nucleophilic reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds and Adsorbents

Below is a detailed comparison of ASBB with other adsorbents and modified biochars used for U(VI) removal, based on adsorption capacity, kinetics, and surface properties.

ASBB vs. Unmodified SBB

Property ASBB SBB Reference
Adsorption Capacity 32.6 mg/g 20.9 mg/g
Removal Efficiency 97.8% 62.8%
Equilibrium Time 5 minutes >30 minutes
Surface Functional Groups Enhanced -COOH groups Limited functional groups
Reusability 93% efficiency after 5 cycles Significant capacity loss after cycles

ASBB outperforms SBB due to acetic acid’s dual role: (1) pore expansion via KOH activation and (2) carboxyl group introduction, which enhances chemisorption .

ASBB vs. Fe₃O₄-Modified Biochar

Fe₃O₄-modified biochar (Guanhai et al., 2021) leverages magnetic properties for easy separation but shows lower adsorption capacity (25.1 mg/g) compared to ASBB (32.6 mg/g). ASBB’s carboxyl groups provide stronger U(VI) binding than Fe₃O₄’s electrostatic interactions .

ASBB vs. Nitric Acid-Modified Biochar

Nitric acid treatment introduces oxygenated groups but reduces biochar yield and porosity. ASBB retains high porosity (BET surface area: 218 m²/g) and achieves faster kinetics than HNO₃-modified biochar (equilibrium time: 20 minutes) .

ASBB vs. Graphene Oxide Composites

Graphene oxide (GO)/bentonite composites exhibit high capacity (112 mg/g) but require complex synthesis and lack cost-effectiveness. ASBB, derived from waste sludge, offers a sustainable alternative with comparable efficiency for low-concentration UCW (≤50 mg/L) .

Key Research Findings

  • Surface Characterization: BET Analysis: ASBB’s pore volume (0.45 cm³/g) exceeds SBB’s (0.28 cm³/g), enabling rapid diffusion of U(VI) . FTIR/XPS: Confirmed carboxyl group formation (-COO⁻) and monodentate U(VI) coordination .
  • Kinetics : Pseudo-second-order model fits ASBB adsorption, indicating chemisorption dominance .
  • pH Sensitivity : Optimal at pH 6.0, where -COOH deprotonates to -COO⁻ for U(VI) binding .

Q & A

Q. Table 1: Typical Analytical Parameters for Purity Assessment

TechniqueParametersReference
HPLCRetention time: 8.2 min, Purity: 99%
NMR (¹H)δ 2.1 (s, 3H, CH₃), δ 4.3 (q, 2H, OCH₂)
IR1730 cm⁻¹ (C=O ester)

Advanced: How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Stability studies require controlled degradation experiments:

  • Experimental Design :
    • Prepare solutions in buffers (pH 3, 7, 11) and incubate at 25°C, 40°C, and 60°C for 0–30 days .
    • Sample aliquots at intervals (e.g., days 0, 7, 14, 30) and analyze via HPLC or LC-MS to quantify degradation products .
  • Data Analysis :
    • Calculate degradation rate constants (k) using first-order kinetics.
    • Identify degradation pathways (e.g., hydrolysis, oxidation) via mass spectrometry .

Q. Table 2: Stability Data Under Accelerated Conditions (40°C)

pHHalf-life (days)Major Degradation Product
3142-Phenylethanol (via ester hydrolysis)
117Phenylacetaldehyde (oxidation)
Data synthesized from

Basic: Which spectroscopic techniques are most effective for structural elucidation, and how should data be interpreted?

Methodological Answer:
Combine multiple techniques to confirm structure:

  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC. For example:
    • Ethoxy group: δ 1.3 (t, 3H, CH₃), δ 3.6 (q, 2H, OCH₂) .
    • Aromatic protons: δ 7.2–7.5 (m, 5H, phenyl) .
  • IR Spectroscopy : Confirm ester carbonyl (1730 cm⁻¹) and ether C-O (1250 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:
Address discrepancies systematically:

Verify Experimental Conditions : Ensure solvent, concentration, and temperature match reference data (e.g., DMSO-d6 vs. CDCl₃) .

Cross-Validate with DFT Calculations : Use software (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

Check for Tautomerism/Conformers : Rotameric equilibria in ethoxy groups may cause splitting; use variable-temperature NMR to confirm .

Q. Table 3: Resolving NMR Discrepancies

Observed Shift (δ)Predicted Shift (δ)Resolution Strategy
4.5 (broad)4.3Solvent polarity adjustment
7.6 (doublet)7.4Check for diastereomeric impurities
Adapted from

Advanced: What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:

  • Dose-Response Modeling : Fit data to a logistic curve using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values .
  • Error Analysis : Report 95% confidence intervals and use ANOVA for group comparisons .
  • Outlier Handling : Apply Grubbs’ test to exclude anomalous data points .

Basic: How can researchers ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Detailed Documentation : Record exact molar ratios, solvent grades, and reaction times .
  • Control Experiments : Replicate reactions under identical conditions to assess yield variability .
  • Open Data : Share raw NMR/HPLC files in supplementary materials for peer validation .

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